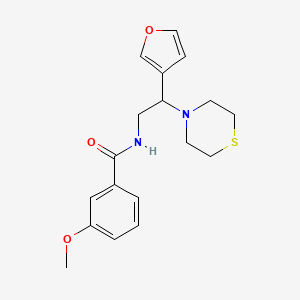

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a five-membered aromatic heterocycle containing one oxygen atom . Benzamides are a class of compounds containing a benzene ring and an amide group. The compound you mentioned seems to be a complex molecule that contains these structures.

Chemical Reactions Analysis

Furan and benzamide moieties can undergo a variety of chemical reactions. Furan can participate in electrophilic substitution, oxidation, and cycloaddition reactions . Benzamides can undergo reactions such as hydrolysis, reduction, and various substitution reactions.Applications De Recherche Scientifique

Rhodium(III)-Catalyzed Directed C-H Olefination

An efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides demonstrates the chemical's utility in selective formation processes. The internal oxidant properties of the N-O bond in this context are highlighted for their mild, practical, and high-yielding nature, showcasing versatility in synthesizing valuable tetrahydroisoquinolinone products by simple substituent modifications of the directing/oxidizing group (Rakshit et al., 2011).

Bioreductively Activated Pro-Drug System

The chemical framework is explored for potential applications as a bioreductively activated pro-drug system. This involves the synthesis and cyclization of substituted 3-phenylpropenoyl azides, leading to compounds that, upon biomimetic reduction, could selectively release therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).

Anticancer and Antiangiogenic Activity

Novel 3-arylaminobenzofuran derivatives, exhibiting potent anticancer and antiangiogenic activities, highlight the chemical's potential in medical research. These compounds have shown significant antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and in vivo antitumor activity in murine models, indicating their utility in cancer therapy research (Romagnoli et al., 2015).

Anti-Tuberculosis Activity

A study on the synthesis and characterization of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives has indicated potential applications in the treatment of tuberculosis. The in vitro anti-tuberculosis activities of these derivatives showcase the relevance of such compounds in developing new therapeutic agents (Bai et al., 2011).

Conformational Preferences in Drug Design

Investigations into the conformational preferences of furan- and thiophene-based arylamides provide insights into their application in drug design, especially as foldamer building blocks. Understanding the impact of intramolecular hydrogen bonding and geometrical patterns on these compounds' conformations aids in predicting foldamer structures, which is crucial for designing more effective pharmaceuticals (Galan et al., 2013).

Mécanisme D'action

Target of Action

Furan derivatives have been reported to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers .

Mode of Action

It’s known that furan derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can act as inhibitors or agonists, modulating the activity of their target proteins .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The presence of the furan ring in drug molecules is known to improve pharmacokinetic characteristics, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known for their broad spectrum of biological activities, which can result in various cellular effects depending on the specific derivative and its target .

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-22-16-4-2-3-14(11-16)18(21)19-12-17(15-5-8-23-13-15)20-6-9-24-10-7-20/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXJQYWUAXWHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)

![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)

![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)

![N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide](/img/structure/B2769346.png)